7-(3-Methoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “7-(3-Methoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, despite its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Biological Activity
Compounds similar to "7-(3-Methoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" have been synthesized using the Biginelli protocol, characterized by spectroscopic techniques, and evaluated for antimicrobial and antioxidant activities (Gilava et al., 2020). These compounds exhibit potential biological activities, making them candidates for further pharmaceutical research and development.
Antimicrobial and Antifungal Applications
A novel series of triazolopyrimidine derivatives, including N,7-bis(substitutedphenyl)-4,7-dihydro-5-isopropyl-[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxamide, have been synthesized and assessed for their antibacterial and antifungal properties (Chauhan & Ram, 2019). These studies demonstrate the potential of these compounds in developing new antimicrobial agents.
Antituberculous Agent Analog Synthesis
Further research has been conducted on the synthesis of structural analogs of promising antituberculous agents, focusing on their tuberculostatic activity and analyzing structure-activity relationships (Titova et al., 2019). These findings contribute valuable insights into the development of new therapeutic agents against tuberculosis.
Anticancer Applications
Studies on the synthesis, characterization, and cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have revealed their potential in vitro anticancer activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating a promising avenue for cancer treatment research (Hassan, Hafez, & Osman, 2014).
Copper Corrosion Inhibition
The synthesis and application of 7-(2-methoxy-2-oxoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates as copper corrosion inhibitors in chloride environments have been explored, highlighting the role of these compounds in protecting copper surfaces from corrosion, thereby extending their utility beyond biomedical applications into materials science (Kruzhilin et al., 2021).
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell cycle regulation, and signal transduction.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound may interact with its targets (such as rorγt, phd-1, jak1, and jak2) to modulate their activities, leading to changes in the downstream signaling pathways .
Biochemical Pathways
For instance, inhibition of JAK1 and JAK2 can impact the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential anticancer, antimicrobial, and anti-inflammatory effects .
Action Environment
For instance, the synthesis of similar compounds has been reported to be performed under microwave conditions , suggesting that temperature could play a role in the compound’s stability and activity.
Properties
IUPAC Name |
7-(3-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-12-6-4-8-15(10-12)20-24-21-23-13(2)17(19(22)27)18(26(21)25-20)14-7-5-9-16(11-14)28-3/h4-11,18H,1-3H3,(H2,22,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVPSSWPPZVIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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